3-Iodo-1H-indazole-4-carbonitrile: A Versatile Scaffold for Advanced Drug Discovery
3-Iodo-1H-indazole-4-carbonitrile: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-Iodo-1H-indazole-4-carbonitrile is a strategically functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. It integrates the biologically privileged 1H-indazole core, known for its presence in numerous therapeutic agents, with three distinct and orthogonally reactive functional groups: a C3-iodide, a C4-nitrile, and a reactive N-H moiety. The iodine atom serves as a versatile synthetic handle for introducing molecular diversity via modern cross-coupling methodologies. This guide provides a comprehensive overview of the molecule's physicochemical properties, a proposed synthetic pathway, its key chemical reactivities, and its potential applications as a core scaffold in the design of novel therapeutics.
The 1H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-indazole ring system is a cornerstone of modern drug design, frequently appearing in compounds with a wide spectrum of pharmacological activities.[1] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic purine bioisosteres, leading to potent interactions with various biological targets. Indazole derivatives have been successfully developed as anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic agents.[2] The specific substitution pattern of 3-Iodo-1H-indazole-4-carbonitrile offers a pre-functionalized and highly valuable starting point for building complex molecular architectures aimed at modulating key signaling pathways implicated in disease.[1]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental for any synthetic campaign. The core properties of 3-Iodo-1H-indazole-4-carbonitrile are summarized below.
Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 944898-93-5 | [3][4] |
| Molecular Formula | C₈H₄IN₃ | [3][5] |
| Molecular Weight | 269.05 g/mol | [3] |
| IUPAC Name | 3-iodo-1H-indazole-4-carbonitrile | [5] |
| SMILES | C1=CC2=NNC(=C2C(=C1)C#N)I | [5] |
| InChIKey | ASELKRKBVMZMSK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.0 | [5] |
Molecular Structure
Caption: Structure of 3-Iodo-1H-indazole-4-carbonitrile.
Predicted Spectroscopic Analysis
Note: As of early 2026, specific, published experimental spectra for this isomer are not widely available. The following analysis is predictive, based on established principles and data from analogous structures.[6]
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¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the δ 7.5-8.5 ppm range, corresponding to the protons on the benzene ring. A broad singlet, characteristic of the N-H proton, is anticipated at a significantly downfield shift (δ > 11 ppm), which may be exchangeable with D₂O.
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¹³C NMR: The spectrum should display eight signals. The nitrile carbon (C≡N) is expected around δ 115-118 ppm. The carbon atom attached to the iodine (C3) will be significantly shifted to a higher field (lower ppm value) compared to its protonated analogue, likely appearing in the δ 90-100 ppm range. The remaining six aromatic carbons will resonate in the typical δ 110-145 ppm region.
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IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (a broad peak around 3200-3400 cm⁻¹), the C≡N (nitrile) stretch (a sharp, medium-intensity peak around 2220-2240 cm⁻¹), and aromatic C-H and C=C stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
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Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 270.95. The isotopic pattern will be characteristic of a mono-iodinated compound.
Proposed Synthesis and Purification
A robust synthesis of 3-Iodo-1H-indazole-4-carbonitrile can be logically proposed via the direct iodination of the corresponding precursor, 1H-indazole-4-carbonitrile. This approach leverages established methodologies for the C3-iodination of the indazole core.[7]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: To a stirred solution of 1H-indazole-4-carbonitrile (1.0 equiv) in anhydrous Dimethylformamide (DMF, ~0.2 M), add solid Iodine (I₂, 2.0 equiv).
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Base Addition: Add potassium hydroxide (KOH, 4.0 equiv) pellets portion-wise to the mixture at room temperature. Causality: KOH acts as a base to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the iodine.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
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Workup - Quenching: Upon completion, carefully pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃). Self-Validation: The disappearance of the brown iodine color validates the successful quenching of excess reagent.
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Workup - Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3-Iodo-1H-indazole-4-carbonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Iodo-1H-indazole-4-carbonitrile lies in its three distinct reactive sites, which can be addressed with high selectivity. The C3-Iodo bond is particularly valuable for diversification.
Caption: Key reactive sites and synthetic transformations.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The carbon-iodine bond is an excellent substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[8] This is the primary strategy for elaborating the indazole core.
This protocol facilitates the synthesis of 3-aryl-1H-indazoles, a common motif in kinase inhibitors.
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Setup: In an oven-dried flask, combine 3-Iodo-1H-indazole-4-carbonitrile (1.0 equiv), the desired aryl- or heteroaryl-boronic acid (1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent mixture of DMF and an aqueous solution of a base, typically 2M Na₂CO₃ or NaHCO₃.[7]
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography.
Causality: The palladium catalyst undergoes oxidative addition into the C-I bond. Following transmetalation with the boronic acid and reductive elimination, the C-C bond is formed, and the catalyst is regenerated. The base is crucial for activating the boronic acid.
This reaction is invaluable for introducing alkenyl substituents at the C3 position.[8]
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Setup: Combine an N-protected 3-iodo-indazole derivative (1.0 equiv), the desired alkene (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a sealed tube. Note: N-protection is often required to prevent side reactions and improve yields.[8]
-
Solvent: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Heat the mixture to 80-120 °C until the starting material is consumed.
-
Workup & Purification: Cool the reaction, filter off inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.
Applications in Drug Discovery
3-Iodo-1H-indazole-4-carbonitrile is not an end product but a high-value starting material for generating libraries of diverse compounds for high-throughput screening.
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Kinase Inhibitor Scaffolds: The 3-aryl-indazole motif, readily accessible via Suzuki coupling, is a well-established hinge-binding scaffold for numerous protein kinases. The C4-nitrile can be used to modulate solubility or provide an additional interaction point within the ATP-binding pocket.
-
GPCR Modulators: Further functionalization can yield ligands for G-protein coupled receptors. The diversity introduced at the C3 position can be tuned to achieve selectivity for specific receptor subtypes.
-
Fragment-Based Drug Design (FBDD): The core molecule itself can serve as a complex fragment for screening. Hits can be rapidly optimized by leveraging the reactivity of the C3-iodide.
Caption: Role as a scaffold for generating diverse therapeutic candidates.
Safety and Handling
While specific toxicology data for 3-Iodo-1H-indazole-4-carbonitrile is not available, data from structurally related compounds should be used to guide handling procedures.
-
GHS Hazard Information (Inferred):
-
Recommended Precautions:
-
Handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Review the Safety Data Sheet (SDS) from the supplier before use.
-
References
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PubChem. (n.d.). 3-Iodo-1H-indazole. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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PubChemLite. (n.d.). 3-iodo-1h-indazole-4-carbonitrile (C8H4IN3). Retrieved February 10, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 944898-93-5 | 3-Iodo-1H-indazole-4-carbonitrile. Retrieved February 10, 2026, from [Link]
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Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at [Link]
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Shaik, B., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at [Link]
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PubChem. (n.d.). 1H-imidazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at [Link]
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Bentabed, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5199. Available at [Link]
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Liu, J., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available at [Link]
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Lead Sciences. (n.d.). 3-Iodo-1H-indazole-4-carbonitrile. Retrieved February 10, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure for Preparation of 1H-Indazole-3-carbonitrile. Retrieved February 10, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). 1H-Indazole-3-carbonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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